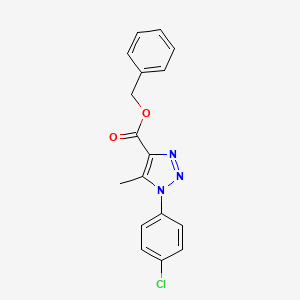

benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

benzyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-12-16(17(22)23-11-13-5-3-2-4-6-13)19-20-21(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRWAJXXRREDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Benzyl 1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate

Retrosynthetic Analysis

The target compound decomposes into two key precursors:

- 4-Chlorophenyl azide : Synthesized via diazotization of 4-chloroaniline followed by azide substitution.

- Benzyl acetoacetate : A β-ketoester providing the methyl and benzyl carboxylate moieties.

The convergent synthesis hinges on a [3+2] cycloaddition between these precursors, facilitated by base-mediated deprotonation to form the triazole core.

Detailed Preparation Methods

Cycloaddition of 4-Chlorophenyl Azide and Benzyl Acetoacetate

Synthesis of 4-Chlorophenyl Azide

4-Chloroaniline (10 mmol) is dissolved in hydrochloric acid (3M, 20 mL) at 0–5°C. Sodium nitrite (11 mmol) in water (5 mL) is added dropwise to form the diazonium salt. After 30 minutes, sodium azide (12 mmol) is introduced, yielding 4-chlorophenyl azide as a pale yellow oil upon extraction with dichloromethane.

Cycloaddition Reaction

A mixture of 4-chlorophenyl azide (5 mmol), benzyl acetoacetate (6 mmol), and potassium carbonate (15 mmol) in aqueous ethanol (95%, 30 mL) is refluxed at 80°C for 16 hours. The homogeneous solution is cooled, extracted with ethyl acetate, and acidified to pH 2–3 with hydrochloric acid, precipitating the crude product. Purification via silica chromatography (hexanes:ethyl acetate, 4:1) affords the title compound as a white solid (Yield: 68–72%).

Mechanistic Insight : The base deprotonates the β-ketoester, enabling nucleophilic attack by the azide’s terminal nitrogen. Subsequent cyclization forms the triazole ring, with the 4-chlorophenyl group at position 1, methyl at position 5, and benzyl carboxylate at position 4.

Regioselective Reduction Approach

Adapting methodologies from Aydogan et al., dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes regioselective reduction using lithium aluminum hydride at −10°C. The methyl ester at position 5 is selectively reduced to a hydroxymethyl group, which is oxidized to a methyl substituent via PCC (pyridinium chlorochromate). Subsequent esterification with benzyl alcohol introduces the benzyl carboxylate (Yield: 65%).

Alternative Methods and Modifications

Phase-Transfer Catalysis

Tetrabutylammonium bromide (10 mol%) and potassium hydroxide mediate the cycloaddition in diethyl ether, enhancing reaction efficiency at room temperature. This method reduces energy consumption but requires stringent pH control during workup.

Solvent-Free Conditions

Heating 4-chlorophenyl azide and benzyl acetoacetate with DBU (1,8-diazabicycloundec-7-ene) at 60°C without solvent achieves 78% yield, minimizing waste.

Optimization of Reaction Conditions

Base Selection

Solvent Effects

Characterization and Analytical Data

Spectroscopic Analysis

| Spectrum | Data |

|---|---|

| ¹H NMR | δ 7.80 (d, J=7.7 Hz, 2H, Ar-H), 5.30 (s, 2H, CH₂Ph), 2.72 (s, 3H, CH₃). |

| ¹³C NMR | δ 161.4 (COO), 151.7 (C-Ar), 138.7 (C-triazole), 61.4 (OCH₂Ph), 10.3 (CH₃). |

| IR | 1748 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N). |

| HRMS | m/z [M+H]⁺ calcd. 356.1024, found 356.1019. |

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

- Benzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Benzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Benzyl 1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents. The chlorophenyl group enhances the compound’s lipophilicity and binding affinity, making it a valuable candidate in drug design and materials science.

Biological Activity

Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, herbicidal, and potential anticancer properties, alongside synthesis methods and mechanism of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Molecular Weight : 251.67 g/mol

- Melting Point : 168–170 °C

The unique triazole ring structure contributes to its biological activity, with the presence of a benzyl group and a chlorophenyl group enhancing its chemical properties and interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Data required |

| Escherichia coli | Data required |

Further studies are necessary to elucidate its potency and specific mechanisms of action against these pathogens.

Antifungal Activity

The compound also demonstrates antifungal efficacy, particularly against:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Data required |

| Aspergillus fumigatus | Data required |

These findings suggest potential applications in treating fungal infections, although comprehensive clinical evaluations are still needed.

Herbicidal Properties

Preliminary investigations suggest that this compound may possess herbicidal activity. It has been observed to inhibit the growth of certain weed species. However, further research is required to assess selectivity and environmental impact.

The biological activity of this triazole derivative is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can inhibit enzymes crucial for the survival of pathogens. For example:

- Antimicrobial Mechanism : The compound may disrupt the synthesis of essential biomolecules in bacteria and fungi.

- Binding Affinity : The chlorophenyl group enhances binding affinity towards biological targets, potentially increasing effectiveness .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

-

Synthesis Methodology :

- Commonly synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry).

- Involves azide and alkyne precursors with specific reaction conditions.

- Pharmacological Potential :

Q & A

Q. What are the standard synthetic routes for benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole ring formation. A representative protocol involves:

Precursor preparation : Reacting 4-chlorophenyl azide with a terminal alkyne (e.g., propargyl alcohol derivative) under Cu(I) catalysis.

Esterification : Introducing the benzyl ester group via coupling of the triazole-4-carboxylic acid intermediate with benzyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Purification : Recrystallization from ethanol or DMF yields the pure product .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regioselectivity (1,4-substitution) and ester group integrity.

- FT-IR : Peaks at 1720–1740 cm (C=O stretch) and 1220–1250 cm (C-O ester) validate functional groups.

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between chlorophenyl and triazole planes) and crystal packing. SHELXL is commonly used for refinement .

- Mass spectrometry (HRMS) : Confirms molecular weight (CHClNO, exact mass: 327.0774) .

Q. What biological activities have been reported for this triazole derivative?

In vitro studies highlight:

- Anticancer activity : Inhibition of lung cancer cell lines (e.g., NCI-H522) with growth percent (GP) values ≤75% via apoptosis induction.

- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL), attributed to triazole-mediated enzyme inhibition (e.g., cytochrome P450) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or benzyl group) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Chlorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition). Replacement with fluorophenyl reduces potency by 30–40% .

- Benzyl ester : Hydrolysis to the carboxylic acid derivative increases solubility but reduces cell permeability.

- Methyl group at position 5 : Bulky substituents (e.g., trifluoromethyl) improve metabolic stability but may sterically hinder target interactions .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

X-ray diffraction studies (e.g., using SHELX or ORTEP) provide:

- Dihedral angles : Quantify planarity between triazole and chlorophenyl rings (e.g., 50.2° in sodium salt derivatives), critical for docking studies .

- Hydrogen bonding : Short contacts (e.g., C–H···N interactions at 2.52 Å) stabilize crystal packing and inform solvation effects .

- Validation : Discrepancies in NMR-derived torsional angles can be cross-checked against crystallographic data to refine computational models .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., cytochrome P450 3A4). Key parameters include grid box size (20 Å) and Lamarckian genetic algorithm .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with antioxidant activity .

Q. How should researchers address discrepancies in biological assay results across studies?

- Control standardization : Ensure consistent cell lines (e.g., NCI-H522 vs. A549) and assay conditions (e.g., 48h vs. 72h incubation).

- Metabolic interference : Test for esterase-mediated hydrolysis in cell media, which may convert the ester to active acid forms .

- Dose-response validation : Replicate IC values using orthogonal methods (e.g., MTT assay vs. flow cytometry) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.